

ZM226600: A Tool for Interrogating Cholecystikin-B Receptor Function

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Compound of Interest

Compound Name: ZM226600

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

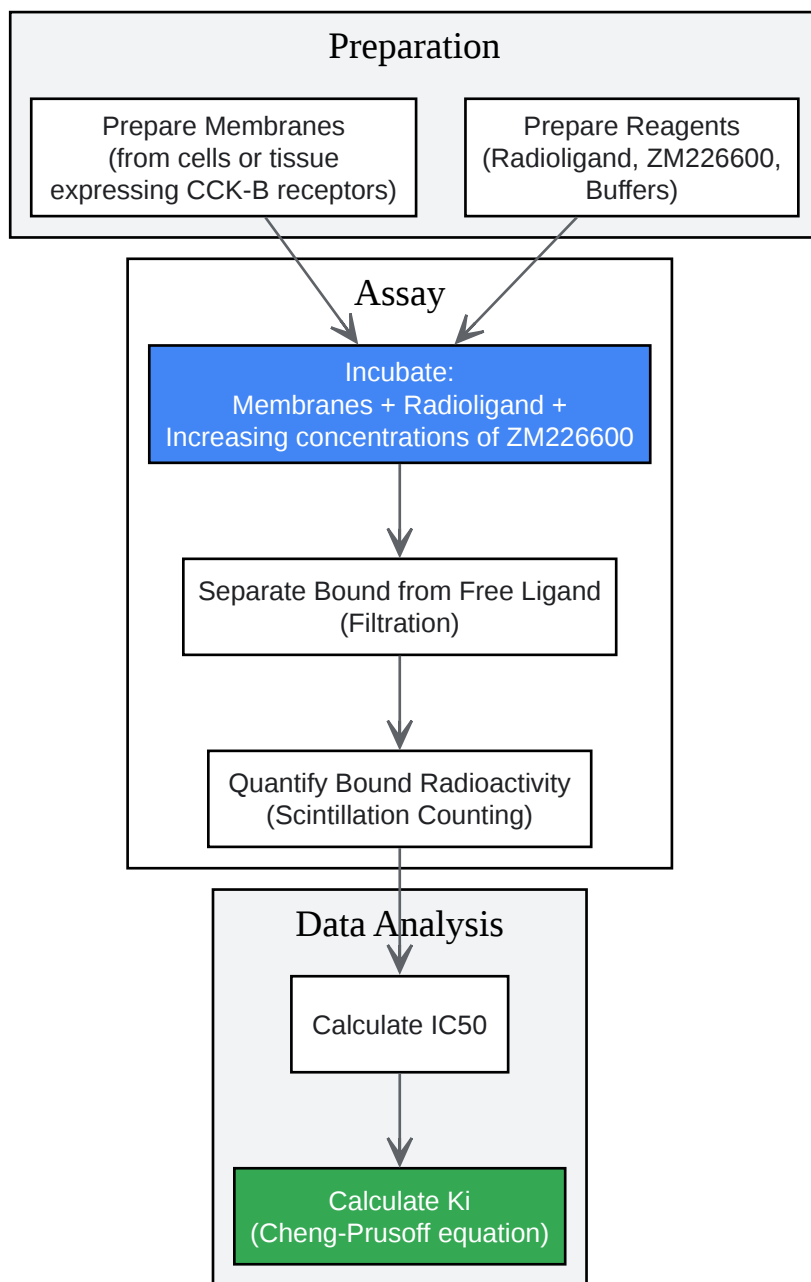
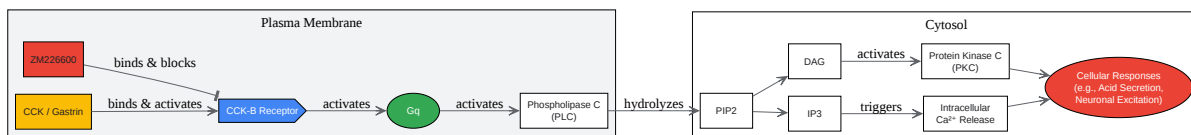
The cholecystikin-B (CCK-B) receptor, also known as the CCK2 receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes. It is prominently expressed in the central nervous system (CNS), where it modulates anxiety, memory, and nociception, and in the gastrointestinal (GI) tract, where it regulates gastric acid secretion and mucosal growth.^[1] The endogenous ligands for the CCK-B receptor include the peptide hormones cholecystikin (CCK) and gastrin.^[2] Given its involvement in both neurological and gastrointestinal functions, the CCK-B receptor is a significant target for drug discovery and a subject of intense research.

ZM226600 is a potent and selective antagonist of the CCK-B receptor. Its ability to specifically block the actions of CCK and gastrin at this receptor makes it an invaluable tool for elucidating the physiological and pathological roles of the CCK-B receptor. This document provides detailed application notes and protocols for utilizing **ZM226600** in the study of CCK-B receptor function.

While specific quantitative binding data for **ZM226600** is not readily available in the public domain, this document provides comparative data for other well-characterized CCK-B receptor antagonists to serve as a reference for researchers.

CCK-B Receptor Signaling Pathways

Upon activation by its endogenous ligands, the CCK-B receptor primarily couples to the Gq family of G proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).^[3] These signaling events ultimately lead to various cellular responses, including gastric acid secretion, cell proliferation, and modulation of neuronal activity.^{[4][5]}



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